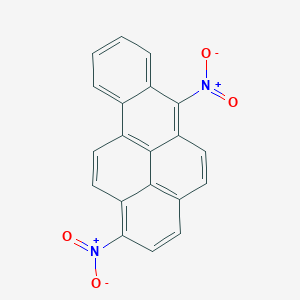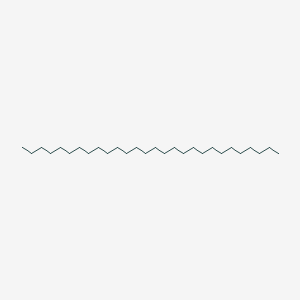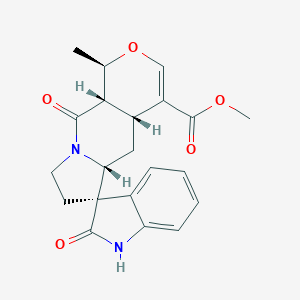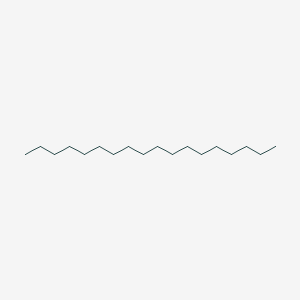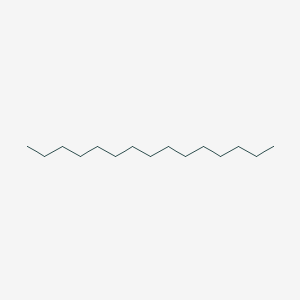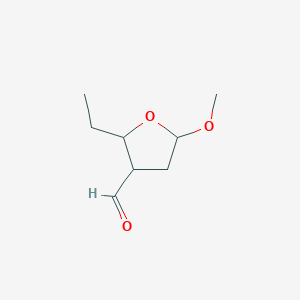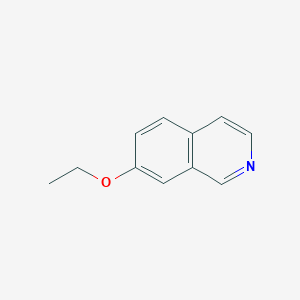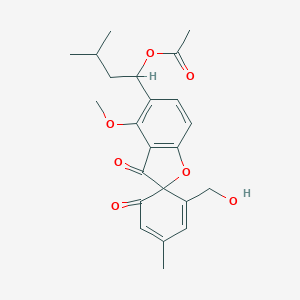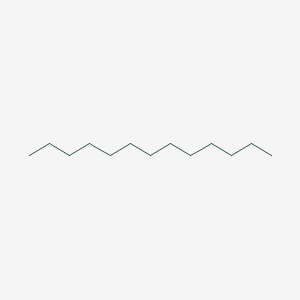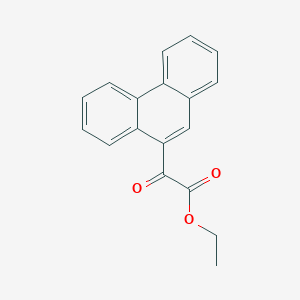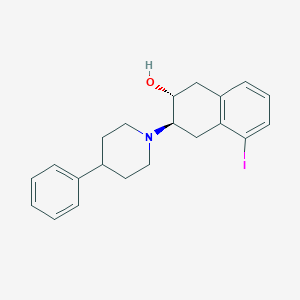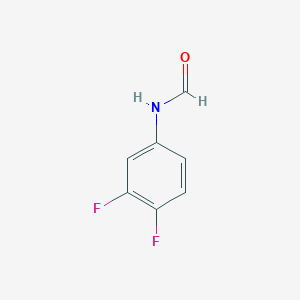
N-(3,4-difluorophenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-difluorophenyl)formamide, also known as DFF, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 187.14 g/mol.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)formamide is not fully understood, but it is believed to act by inhibiting the activity of COX-2. COX-2 is an enzyme that is involved in the production of prostaglandins, which are lipid mediators that play a role in the inflammatory response. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been found to inhibit the activity of COX-2, an enzyme that is involved in the inflammatory response. This compound has also been shown to inhibit the growth of cancer cells and to exhibit antibacterial activity against several strains of bacteria.
Advantages and Limitations for Lab Experiments
N-(3,4-difluorophenyl)formamide has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and purify. It has also been shown to exhibit a range of biological activities, making it a versatile compound for use in different types of experiments. However, there are also some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Future Directions
There are several future directions for research on N-(3,4-difluorophenyl)formamide. One area of research could focus on the development of new anti-inflammatory drugs based on this compound. Another area of research could focus on the use of this compound in the treatment of cancer and bacterial infections. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on different biological systems.
Synthesis Methods
The synthesis of N-(3,4-difluorophenyl)formamide can be achieved by reacting 3,4-difluoroaniline with formic acid in the presence of a catalyst such as zinc chloride. The reaction yields this compound as a white crystalline solid with a yield of around 60-70%. The purity of the compound can be increased by recrystallization from a suitable solvent.
Scientific Research Applications
N-(3,4-difluorophenyl)formamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This makes this compound a potential candidate for the development of new anti-inflammatory drugs.
properties
CAS RN |
138563-55-0 |
|---|---|
Molecular Formula |
C7H5F2NO |
Molecular Weight |
157.12 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)formamide |
InChI |
InChI=1S/C7H5F2NO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-4H,(H,10,11) |
InChI Key |
WETBHJCQWVSXGO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NC=O)F)F |
Canonical SMILES |
C1=CC(=C(C=C1NC=O)F)F |
synonyms |
Formamide, N-(3,4-difluorophenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



